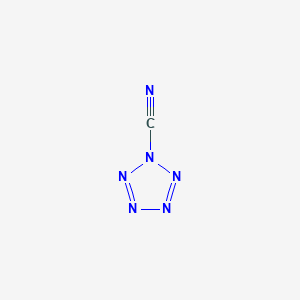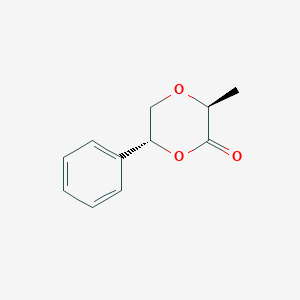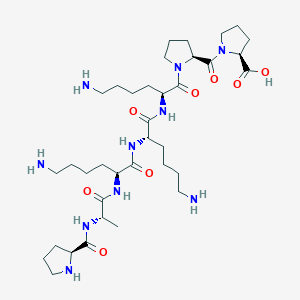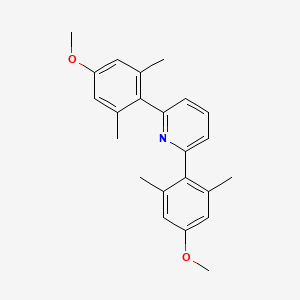
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of the amino acids L-tryptophan, L-isoleucine, L-histidine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring of L-histidine using agents like sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the imidazole ring may produce reduced histidine analogs.
Scientific Research Applications
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Chemistry: Utilized in the development of peptide-based catalysts and sensors.
Industry: Employed in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. The indole ring of L-tryptophan can interact with various receptors, while the imidazole ring of L-histidine can participate in metal ion coordination and enzyme catalysis. The proline residue contributes to the conformational stability of the peptide.
Comparison with Similar Compounds
Similar Compounds
Leuprolide: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-leucyl, leucyl, arginyl, and N-ethylprolinamide residues.
Histrelin: A synthetic analog of gonadotropin-releasing hormone with higher potency.
Uniqueness
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and chemical properties
Properties
CAS No. |
676604-78-7 |
|---|---|
Molecular Formula |
C28H37N7O5 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H37N7O5/c1-3-16(2)24(34-25(36)20(29)11-17-13-31-21-8-5-4-7-19(17)21)26(37)33-22(12-18-14-30-15-32-18)27(38)35-10-6-9-23(35)28(39)40/h4-5,7-8,13-16,20,22-24,31H,3,6,9-12,29H2,1-2H3,(H,30,32)(H,33,37)(H,34,36)(H,39,40)/t16-,20-,22-,23-,24-/m0/s1 |
InChI Key |
HKMNBQBOSXOGJK-GDSDNQIASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)

